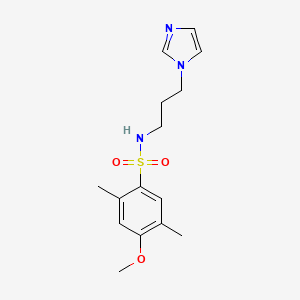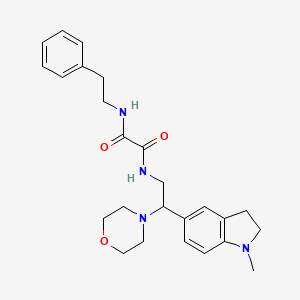
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazole, pyridazine, and piperidine . These are all heterocyclic compounds, which means they contain a ring made of at least two different elements. Heterocyclic compounds are often used in drug development due to their versatile chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings . These rings can have various orientations relative to each other, which can significantly affect the compound’s properties.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . Factors like the size and shape of the molecule, the types of atoms it contains, and the arrangement of those atoms can all affect properties like solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación
- Initially explored for cardiovascular drugs, pyridazinone derivatives like this compound have shown promise in modulating cardiovascular function. They may impact blood pressure, heart rate, and vascular tone .
- Some pyridazinone derivatives exhibit antimicrobial properties. Researchers have reported their effectiveness against bacteria, fungi, and other pathogens .
- Pyridazinones have been investigated for their analgesic and anti-inflammatory effects. These compounds may alleviate pain and reduce inflammation .
- Certain pyridazinones demonstrate antihypertensive activity. They could be valuable in managing high blood pressure .
- Pyridazinone derivatives have been studied for their potential as anticancer agents. Their mechanisms of action may vary, but they hold promise in cancer therapy .
- Some pyridazinones exhibit bronchodilatory properties, which could be beneficial for asthma treatment. Additionally, they may have anti-allergic effects .
Cardiovascular Research
Antimicrobial Activity
Analgesic and Anti-Inflammatory Properties
Antihypertensive Potential
Anticancer Activity
Bronchodilatory and Anti-Allergic Effects
Mecanismo De Acción
Target of Action
The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide” contains a pyridazinone moiety . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide” would be determined by its interaction with its targets. Pyridazinone derivatives have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide”. Pyridazinone derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of activity .
Result of Action
The molecular and cellular effects of “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide” would depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, pyridazinone derivatives have been found to have a wide range of pharmacological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(21-15-4-2-1-3-5-15)14-8-10-24(11-9-14)16-6-7-17(23-22-16)25-13-19-12-20-25/h1-7,12-14H,8-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMXJSAVUWCKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)




![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)
